molecular formula C23H23ClN4O4S B11181440 1-({[3-(5-Chloro-2-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)piperidine-4-carboxamide

1-({[3-(5-Chloro-2-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)piperidine-4-carboxamide

Cat. No.: B11181440
M. Wt: 487.0 g/mol
InChI Key: YHLRRUUKSXDYIK-UHFFFAOYSA-N
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Description

1-({[3-(5-Chloro-2-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)piperidine-4-carboxamide is a complex organic compound with potential applications in medicinal chemistry. This compound features a quinazolinone core, which is known for its biological activity, and a piperidine ring, which is commonly found in pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-({[3-(5-Chloro-2-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of an anthranilic acid derivative with an appropriate aldehyde or ketone.

    Introduction of the Sulfanyl Group: The quinazolinone core is then reacted with a thiol compound to introduce the sulfanyl group.

    Acetylation: The resulting compound is acetylated using acetic anhydride or acetyl chloride.

    Formation of the Piperidine Ring: The final step involves the reaction of the acetylated compound with piperidine-4-carboxamide under suitable conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-({[3-(5-Chloro-2-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The quinazolinone core can be reduced to a dihydroquinazoline.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity can be studied to understand its effects on various biological pathways.

    Medicine: It may have potential as a therapeutic agent due to its structural similarity to other bioactive compounds.

    Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-({[3-(5-Chloro-2-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)piperidine-4-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to inhibit certain enzymes, while the piperidine ring may enhance binding affinity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

    Quinazolinone Derivatives: Compounds with a quinazolinone core, such as 2-phenylquinazolin-4(3H)-one, which are known for their biological activity.

    Piperidine Derivatives: Compounds with a piperidine ring, such as piperidine-4-carboxamide, which are commonly found in pharmaceuticals.

Uniqueness: 1-({[3-(5-Chloro-2-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)piperidine-4-carboxamide is unique due to the combination of the quinazolinone core and the piperidine ring, along with the presence of the sulfanyl and acetyl groups. This unique structure may confer specific biological activities and chemical reactivity that are not found in other similar compounds.

Properties

Molecular Formula

C23H23ClN4O4S

Molecular Weight

487.0 g/mol

IUPAC Name

1-[2-[3-(5-chloro-2-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]piperidine-4-carboxamide

InChI

InChI=1S/C23H23ClN4O4S/c1-32-19-7-6-15(24)12-18(19)28-22(31)16-4-2-3-5-17(16)26-23(28)33-13-20(29)27-10-8-14(9-11-27)21(25)30/h2-7,12,14H,8-11,13H2,1H3,(H2,25,30)

InChI Key

YHLRRUUKSXDYIK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)N4CCC(CC4)C(=O)N

Origin of Product

United States

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